

Comparative Analysis of Halogenated Pyridin-3-ol Crystal Structures: A Surrogate Study

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Compound of Interest

Compound Name: **2-Bromo-6-iodopyridin-3-ol**

Cat. No.: **B142197**

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A notable absence of publicly available crystallographic data for **2-Bromo-6-iodopyridin-3-ol** necessitates a surrogate analysis. This guide presents a comparative study of the single-crystal X-ray structures of two analogous compounds: 2-chloro-pyridin-3-ol and 2-bromo-pyridin-3-ol. The data herein provides valuable insights for researchers, scientists, and drug development professionals on the influence of halogen substitution on the molecular geometry and crystal packing of pyridin-3-ol derivatives.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the 2-halogenated pyridin-3-ol derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	2-Chloro-pyridin-3-ol	2-Bromo-pyridin-3-ol
CCDC Number	279638	279641
Chemical Formula	C ₅ H ₄ CINO	C ₅ H ₄ BrNO
Formula Weight	129.54	174.00
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	3.896(1)	3.889(1)
b (Å)	20.485(3)	21.001(4)
c (Å)	6.818(1)	6.840(1)
β (°)	104.98(2)	105.18(2)
Volume (Å ³)	525.3(2)	538.5(2)
Z	4	4

Experimental Protocols

A detailed methodology for the key experiments is provided below.

1. Synthesis and Crystallization

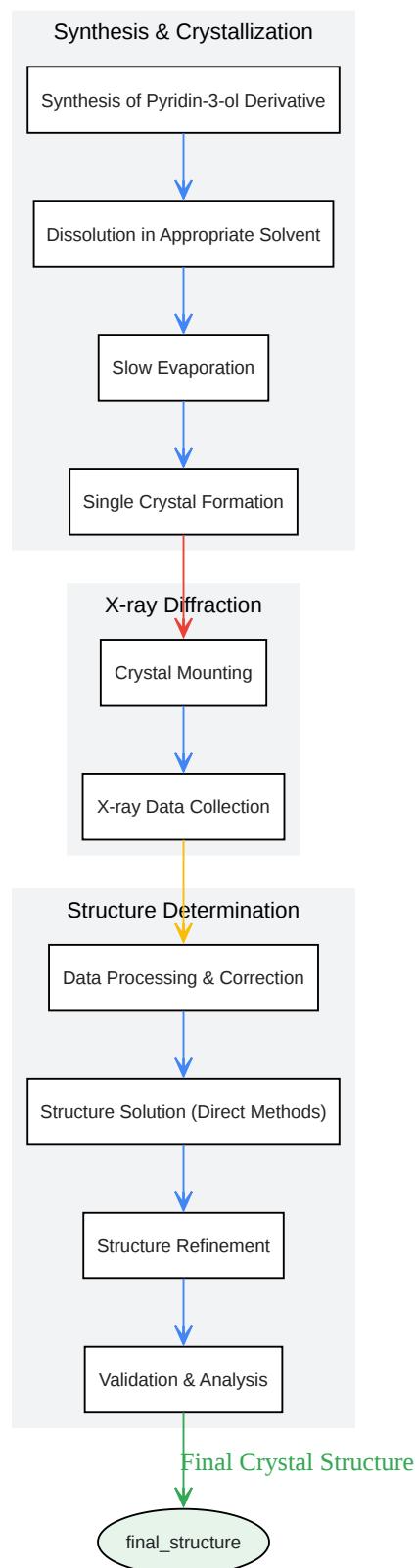
The 2-halogenated pyridin-3-ol compounds were synthesized using established literature procedures. Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a saturated solution of the respective compound in an appropriate organic solvent, such as ethanol or a mixture of hexane and ethyl acetate, at room temperature.

2. X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was carefully selected and mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature, typically 100 K or 293 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073$ Å).

The collected diffraction data were processed to yield integrated intensities. These intensities were then corrected for Lorentz and polarization effects. The crystal structures were solved by direct methods and subsequently refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were generally placed in calculated positions and refined using a riding model.

Visualizations

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Caption: Experimental workflow for single-crystal X-ray crystallography.

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